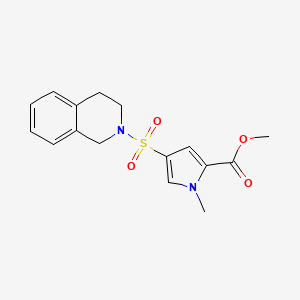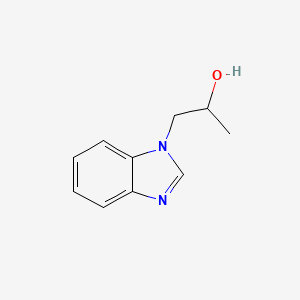
1-(Benzimidazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzimidazol-1-yl)propan-2-ol, also known as BIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIP is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 1-(Benzimidazol-1-yl)propan-2-ol is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes in cells. 1-(Benzimidazol-1-yl)propan-2-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 1-(Benzimidazol-1-yl)propan-2-ol has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
1-(Benzimidazol-1-yl)propan-2-ol has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. 1-(Benzimidazol-1-yl)propan-2-ol has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. 1-(Benzimidazol-1-yl)propan-2-ol has also been shown to modulate the immune response by regulating the production of cytokines and chemokines. In addition, 1-(Benzimidazol-1-yl)propan-2-ol has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Benzimidazol-1-yl)propan-2-ol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 1-(Benzimidazol-1-yl)propan-2-ol can be easily modified to introduce different functional groups, which can be used to tune its properties. However, 1-(Benzimidazol-1-yl)propan-2-ol also has some limitations, including its low aqueous solubility, which can limit its bioavailability, and its potential toxicity, which can affect its use in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(Benzimidazol-1-yl)propan-2-ol, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for different diseases, and the exploration of its properties for material science and catalysis. In addition, the study of the structure-activity relationship of 1-(Benzimidazol-1-yl)propan-2-ol can provide insights into its mechanism of action and guide the design of more potent and selective derivatives.
Métodos De Síntesis
1-(Benzimidazol-1-yl)propan-2-ol can be synthesized using different methods, including the reaction of benzimidazole with 2-bromo-1-propanol in the presence of potassium carbonate, or the reaction of benzimidazole with 2-chloro-1-propanol in the presence of cesium carbonate. The yield of 1-(Benzimidazol-1-yl)propan-2-ol can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
1-(Benzimidazol-1-yl)propan-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(Benzimidazol-1-yl)propan-2-ol has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and inflammation. In material science, 1-(Benzimidazol-1-yl)propan-2-ol has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, 1-(Benzimidazol-1-yl)propan-2-ol has been used as a ligand for the synthesis of chiral catalysts with high enantioselectivity.
Propiedades
IUPAC Name |
1-(benzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8(13)6-12-7-11-9-4-2-3-5-10(9)12/h2-5,7-8,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWGIKGRSPZWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzimidazol-1-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)

![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)
![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)
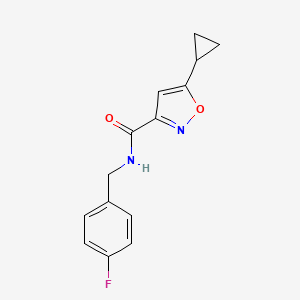
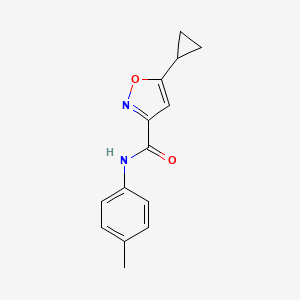
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)
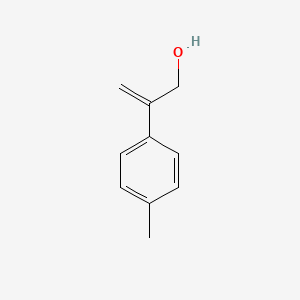
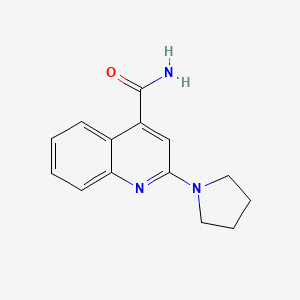
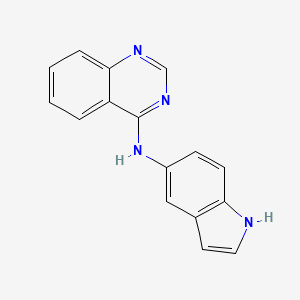
![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-N'-(3-morpholin-4-ylpropyl)urea](/img/structure/B7518446.png)
